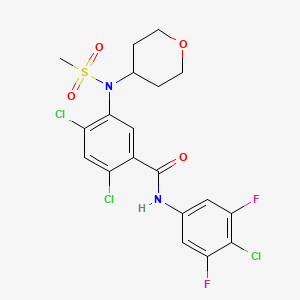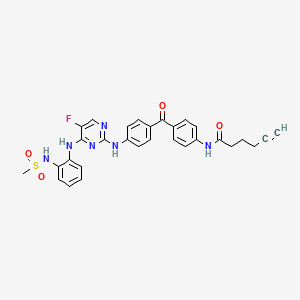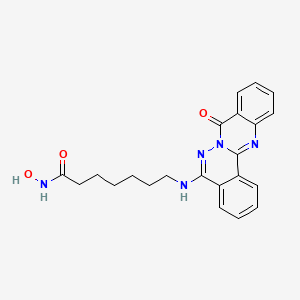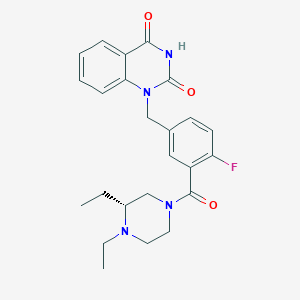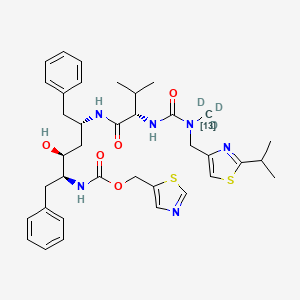
Ritonavir-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ritonavir-13C,d3 is a labeled version of Ritonavir, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. Ritonavir itself is a well-known inhibitor of the human immunodeficiency virus (HIV) protease, used in the treatment of HIV infection and acquired immunodeficiency syndrome (AIDS). The isotopic labeling in this compound allows for its use in various scientific studies, particularly in tracing and quantification during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ritonavir-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ritonavir. This can be achieved through specific synthetic routes that introduce these isotopes at designated positions in the molecule. The process typically involves the use of isotopically labeled starting materials and reagents under controlled reaction conditions to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as vacuum drum drying to solidify nanosuspensions of the compound. This method ensures the retention of the isotopic labels while producing a stable and redispersible product suitable for further processing into tablets or capsules .
Analyse Des Réactions Chimiques
Types of Reactions: Ritonavir-13C,d3, like its parent compound Ritonavir, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
Applications De Recherche Scientifique
Ritonavir-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and degradation of Ritonavir.
Biology: Employed in studies to understand the interaction of Ritonavir with biological targets, such as HIV protease.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Ritonavir in the body.
Industry: Applied in the development and optimization of pharmaceutical formulations containing Ritonavir .
Mécanisme D'action
Ritonavir-13C,d3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism is similar to that of Ritonavir, with the isotopic labeling allowing for more precise studies of the drug’s pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
Ritonavir: The parent compound, used widely in the treatment of HIV/AIDS.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action .
Uniqueness: Ritonavir-13C,d3 is unique due to its isotopic labeling, which allows for its use in advanced scientific studies that require precise tracing and quantification. This makes it particularly valuable in drug development and pharmacokinetic studies, where understanding the exact behavior of the drug in the body is crucial .
Propriétés
Formule moléculaire |
C37H48N6O5S2 |
|---|---|
Poids moléculaire |
725.0 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
Clé InChI |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






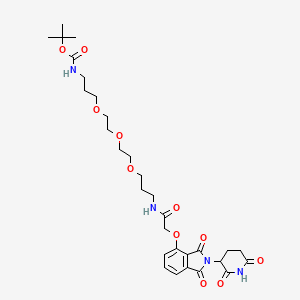
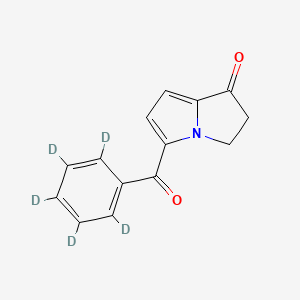
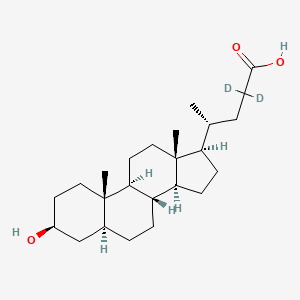


![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
